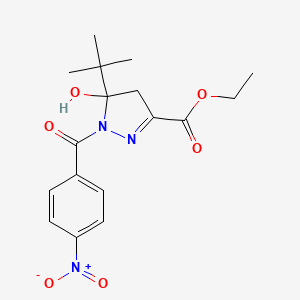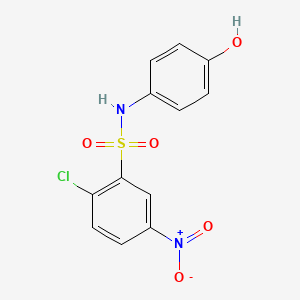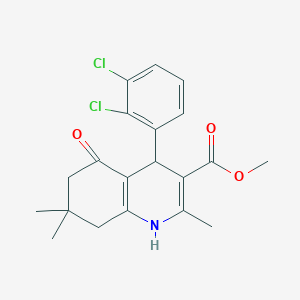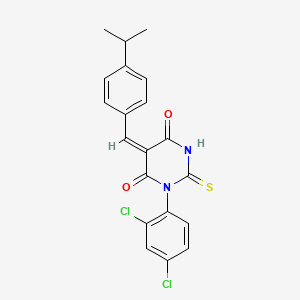![molecular formula C14H24N2O2 B5210743 (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5210743.png)
(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine, also known as DMPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPEA is a derivative of the compound 2-(2,5-dimethylphenoxy)ethylamine, which is commonly used in the synthesis of various organic compounds. DMPEA has been shown to have unique biochemical and physiological effects, making it an interesting candidate for further research.
作用機序
The exact mechanism of action of (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine is not fully understood, but it is believed to interact with various receptors in the brain and nervous system. (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has also been shown to interact with dopamine receptors, which are involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects:
(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has been shown to have unique biochemical and physiological effects, including the ability to increase levels of certain neurotransmitters in the brain. (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine is its ability to interact with multiple receptors in the brain, which may make it a useful tool for studying the complex interactions between neurotransmitters and receptors. However, one limitation of (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine is its potential toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine. One area of interest is the development of (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine-based compounds for the treatment of neurological disorders, such as depression and anxiety. Another potential direction is the study of (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine's interactions with other neurotransmitter systems, such as the glutamate and GABA systems. Further research is also needed to better understand the potential toxic effects of (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine and to develop safer methods of synthesis.
合成法
(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine can be synthesized using a multi-step process involving the reaction of 2-(2,5-dimethylphenoxy)ethylamine with various reagents. One commonly used method involves the reaction of 2-(2,5-dimethylphenoxy)ethylamine with ethylene oxide to form 2-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine. This intermediate compound is then reacted with ethylenediamine to form (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine.
科学的研究の応用
(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, as a substrate for enzymatic reactions, and as a ligand for receptor binding studies. (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has also been studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
特性
IUPAC Name |
N'-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-12-3-4-13(2)14(11-12)18-10-9-17-8-7-16-6-5-15/h3-4,11,16H,5-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUAKWWIGIGYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5210660.png)
![[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)



![3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B5210692.png)



![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5210711.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5210717.png)
![2-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5210721.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5210728.png)
![5-(4-fluorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5210730.png)